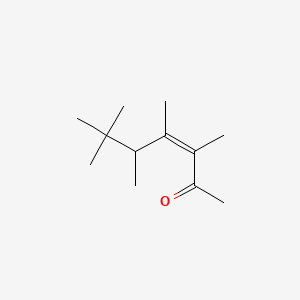
(Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Separation Techniques
One of the primary applications of (Z)-3,4,5,6,6-Pentamethylhept-3-en-2-one is in the field of analytical chemistry. It can be effectively separated using High-Performance Liquid Chromatography (HPLC) methods. A specific method involves the use of a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid .
Scalability
The HPLC method is scalable for preparative separation and is suitable for pharmacokinetic studies. It allows for the isolation of impurities and can be adapted for fast Ultra-Performance Liquid Chromatography (UPLC) applications using smaller particle columns .
Fragrance Industry
Fragrance Component
this compound is utilized as a fragrance ingredient in various consumer products. Its unique olfactory properties make it desirable in perfumery and cosmetic formulations. Safety assessments indicate that it does not exhibit genotoxicity or significant allergic potential when used within established safety margins .
Toxicological Studies
Safety Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound. Studies indicate that it has a No Observed Adverse Effect Level (NOAEL) greater than 41 mg/kg/day for repeated dose toxicity and 129 mg/kg/day for reproductive toxicity . Furthermore, it has been classified as non-genotoxic based on comprehensive testing protocols.
Environmental Impact
Environmental safety assessments reveal that this compound is not persistent or bioaccumulative in nature. Its risk quotients are below 1 when evaluated against predicted environmental concentrations (PEC) and predicted no-effect concentrations (PNEC), indicating a low environmental risk associated with its use .
Case Studies
Propiedades
Número CAS |
81786-73-4 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.3 g/mol |
Nombre IUPAC |
(Z)-3,4,5,6,6-pentamethylhept-3-en-2-one |
InChI |
InChI=1S/C12H22O/c1-8(9(2)11(4)13)10(3)12(5,6)7/h10H,1-7H3/b9-8- |
Clave InChI |
IXIYWQIFBRZMNR-HJWRWDBZSA-N |
SMILES |
CC(C(=C(C)C(=O)C)C)C(C)(C)C |
SMILES isomérico |
CC(/C(=C(/C)\C(=O)C)/C)C(C)(C)C |
SMILES canónico |
CC(C(=C(C)C(=O)C)C)C(C)(C)C |
Key on ui other cas no. |
81786-73-4 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















